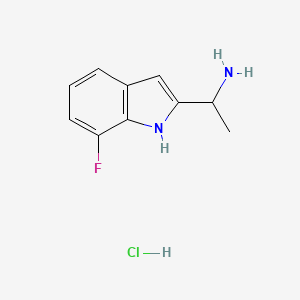
1-(7-fluoro-1H-indol-2-yl)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 7th position of the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole.
Functionalization: The indole ring is functionalized at the 2-position to introduce the ethanamine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
Reflux Conditions: Employing solvents like toluene or ethanol under reflux to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions: 1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Toluene, ethanol, dichloromethane (DCM).
Major Products:
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
- 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
- 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
Uniqueness: 1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position of the indole ring can enhance its stability and interaction with biological targets.
Properties
Molecular Formula |
C10H12ClFN2 |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
1-(7-fluoro-1H-indol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11FN2.ClH/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9;/h2-6,13H,12H2,1H3;1H |
InChI Key |
CGAUKKGOVWRRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(N1)C(=CC=C2)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















